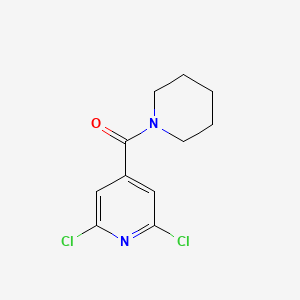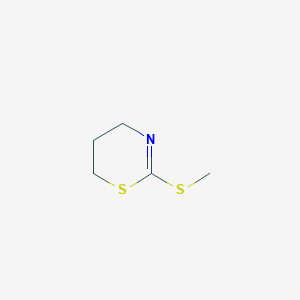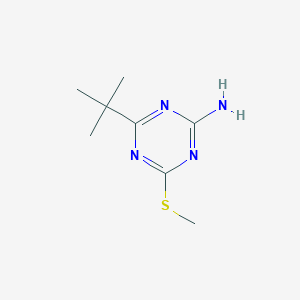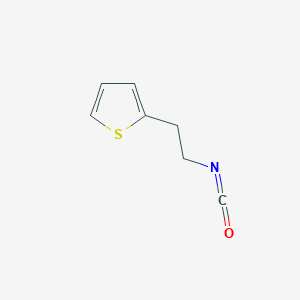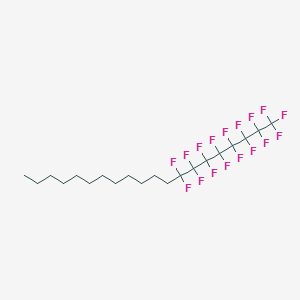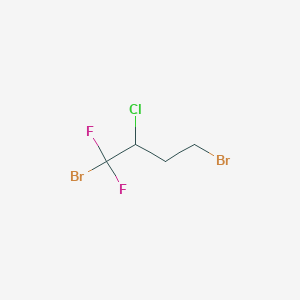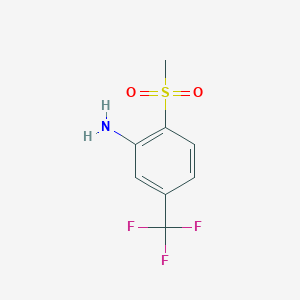
2-(Methylsulfonyl)-5-(trifluoromethyl)anilin
Übersicht
Beschreibung
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is a compound that can be associated with the class of sulfonated anilines, which are aromatic compounds containing a sulfonyl functional group attached to an aniline moiety. The presence of both methylsulfonyl and trifluoromethyl groups suggests that this compound could exhibit unique physical and chemical properties, potentially making it useful in various chemical applications such as material science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of sulfonated anilines typically involves the introduction of a sulfonyl group into an aniline precursor. One method for synthesizing such compounds is through the insertion of sulfur dioxide into anilines, as described in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source . Although the specific synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonated anilines is characterized by the presence of intramolecular hydrogen bonds, which can stabilize the molecule and influence its reactivity and fluorescence properties . The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could affect the electron distribution within the molecule and potentially enhance its reactivity in certain chemical reactions .
Chemical Reactions Analysis
Sulfonated anilines can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of fluorescent scaffolds, where the sulfonyl group plays a crucial role in the fluorescence properties of the resulting compounds . Additionally, the presence of anilines allows for reactions such as C-H bond sulfonylation, where sulfur dioxide is inserted into the aniline under metal-free conditions to generate sulfonylanilines . The specific reactivity of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline would depend on the influence of its substituents on the aniline nitrogen and the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated anilines can be influenced by their molecular structure. For example, the presence of sulfonyl and trifluoromethyl groups can impact the compound's solubility, acidity, and potential to form hydrogen bonds . The electron-withdrawing effects of these groups can also affect the compound's electronic properties, such as its dipole moment and electronic delocalization, which in turn can influence its reactivity and interactions with other molecules . The specific properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline would need to be determined experimentally, but insights can be drawn from related compounds discussed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-(Methylsulfonyl)-5-(trifluoromethyl)anilin: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei der Trifluormethylarylierung von Alkenen . Dieser Prozess ermöglicht die Einführung sowohl eines aromatischen als auch eines aliphatischen Motivs in Alkene, wodurch in einem einzigen Schritt zwei neue Kohlenstoff-Kohlenstoff-Bindungen gebildet werden. Die Rolle der Verbindung bei der Erleichterung dieser Reaktion ohne die Notwendigkeit von Additiven oder Übergangsmetallen macht sie zu einem wichtigen Beitrag zur Entwicklung neuer synthetischer Methoden.
Medizinische Chemie
In der medizinischen Chemie dient dieses Anilinderivat als Vorläufer für verschiedene pharmakologisch aktive Moleküle. Seine Integration in größere Strukturen kann die Lipophilie und metabolische Stabilität potenzieller Medikamentenkandidaten verbessern, was für die Entwicklung neuer Medikamente entscheidend ist .
Landwirtschaft
Die Verbindung findet in der Landwirtschaft Anwendung als chemische Zwischenstufe für die Synthese von Pestiziden und Herbiziden. Ihre Sulfonamid-Gruppe ist besonders nützlich für die Herstellung von Verbindungen, die als selektive Herbizide wirken können, wodurch eine Möglichkeit geschaffen wird, das Unkrautwachstum zu kontrollieren, ohne die Nutzpflanzen zu schädigen .
Materialwissenschaft
In der Materialwissenschaft wird This compound bei der Entwicklung fortschrittlicher Materialien verwendet. Seine Fähigkeit, an Polymerisationsreaktionen teilzunehmen, trägt zur Herstellung neuartiger Polymere mit spezifischen Eigenschaften bei, wie z. B. erhöhter Beständigkeit gegenüber Hitze oder chemischem Abbau .
Wirkmechanismus
The mechanism of action of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” in chemical reactions would depend on the specific reaction. For instance, in the trifluoromethylarylation of alkenes, hexafluoroisopropanol (HFIP) acts as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of “2-(Methylsulfonyl)-5-(trifluoromethyl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and applications. For instance, there is ongoing research into the incorporation of a trifluoromethyl group into organic motifs . Additionally, there is interest in improving the methods available for the synthesis of TFMKs .
Eigenschaften
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEFTABJIPDJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382249 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-19-7 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
